An In-depth Technical Guide to H-Pro-Pro-Asp-NH2: A Versatile Organocatalyst
An In-depth Technical Guide to H-Pro-Pro-Asp-NH2: A Versatile Organocatalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Pro-Pro-Asp-NH2, a tripeptide composed of L-proline, L-proline, and L-aspartic acid with a C-terminal amide, has emerged as a highly efficient and stereoselective organocatalyst. Its utility is most pronounced in asymmetric aldol and conjugate addition reactions, critical transformations in synthetic organic chemistry for the construction of chiral molecules. This technical guide provides a comprehensive overview of H-Pro-Pro-Asp-NH2, including its chemical properties, a detailed protocol for its synthesis via solid-phase peptide synthesis (SPPS), and its catalytic applications. The document elucidates the underlying catalytic mechanism, presents quantitative data from various reactions in tabular format, and offers detailed experimental protocols for its use. Visualizations of the catalytic cycle and experimental workflows are provided to facilitate a deeper understanding of its function and application.
Core Properties of H-Pro-Pro-Asp-NH2
H-Pro-Pro-Asp-NH2, also known as L-prolyl-L-prolyl-L-aspartamide, is a synthetic tripeptide. Its structure features two consecutive proline residues, which impart significant conformational rigidity, and a C-terminal aspartic acid amide. This unique structure is crucial for its catalytic activity.
| Property | Value | Reference |
| Molecular Formula | C14H22N4O5 | [1] |
| Molecular Weight | 326.35 g/mol | [1] |
| IUPAC Name | (2S)-4-amino-4-oxo-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid | [1] |
| CAS Number | 850440-85-6 | [1] |
Synthesis of H-Pro-Pro-Asp-NH2 via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of H-Pro-Pro-Asp-NH2 is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2]
Experimental Protocol: Fmoc-SPPS of H-Pro-Pro-Asp-NH2
This protocol outlines the manual synthesis of H-Pro-Pro-Asp-NH2 on a Rink Amide resin, which yields a C-terminal amide upon cleavage.
Materials:
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Rink Amide resin (e.g., 100-200 mesh)
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Fmoc-Asp(OtBu)-OH
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Fmoc-Pro-OH
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N,N'-Diisopropylcarbodiimide (DIC)
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OxymaPure®
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20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
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DMF (peptide synthesis grade)
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Dichloromethane (DCM)
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Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
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Diethyl ether (cold)
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
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First Amino Acid Coupling (Aspartic Acid):
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Pre-activate Fmoc-Asp(OtBu)-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15-20 minutes.
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Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
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Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled aspartic acid residue.
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Second Amino Acid Coupling (Proline):
-
Pre-activate Fmoc-Pro-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF.
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Add the activated proline solution to the resin and shake for 2-4 hours.
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Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Proline): Repeat step 5.
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
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Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting group (OtBu) from the aspartic acid residue.
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Filter the resin and collect the filtrate containing the peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
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Dry the crude peptide under vacuum.
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Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.
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Catalytic Mechanism of H-Pro-Pro-Asp-NH2
H-Pro-Pro-Asp-NH2 catalyzes asymmetric reactions through an enamine-based mechanism, similar to the action of Class I aldolase enzymes. The N-terminal proline residue is the key catalytic moiety.
The catalytic cycle can be summarized as follows:
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Enamine Formation: The secondary amine of the N-terminal proline reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate.
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Carbon-Carbon Bond Formation: The enamine attacks the electrophilic carbonyl acceptor (e.g., an aldehyde in an aldol reaction or a nitroalkene in a conjugate addition), forming a new carbon-carbon bond and creating a new stereocenter. The chiral environment of the catalyst directs the stereochemical outcome of this step.
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Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the product and regenerate the H-Pro-Pro-Asp-NH2 catalyst, allowing it to enter a new catalytic cycle.
The aspartic acid residue and the second proline residue are believed to play a role in orienting the substrates and stabilizing the transition state through hydrogen bonding interactions, thereby enhancing both the reactivity and the stereoselectivity of the catalyst.
Applications in Asymmetric Catalysis
Asymmetric Aldol Reactions
H-Pro-Pro-Asp-NH2 is a highly effective catalyst for the direct asymmetric aldol reaction between ketones and aldehydes. This reaction is a powerful tool for the synthesis of chiral β-hydroxy ketones.
Quantitative Data for Asymmetric Aldol Reactions:
| Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| Cyclohexanone | 4-Nitrobenzaldehyde | 10 | DMSO | 95 | 95:5 | 99 (anti) | |
| Acetone | 4-Nitrobenzaldehyde | 20 | DMSO | 82 | - | 76 | |
| Cyclohexanone | Benzaldehyde | 10 | DMSO/H2O | 96 | 96:4 | 98 (anti) | |
| Acetone | Isovaleraldehyde | 20 | DMSO | 65 | - | 93 |
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
Materials:
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H-Pro-Pro-Asp-NH2
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Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of H-Pro-Pro-Asp-NH2 (0.1 mmol) in DMSO (1.0 mL) is added cyclohexanone (5.0 mmol).
-
4-Nitrobenzaldehyde (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Asymmetric Conjugate Addition Reactions
H-Pro-Pro-Asp-NH2 and its derivatives also catalyze the asymmetric conjugate addition (Michael addition) of aldehydes and ketones to nitroalkenes. This reaction provides access to chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates.
Quantitative Data for Asymmetric Conjugate Addition Reactions:
| Carbonyl Donor | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| Propanal | trans-β-Nitrostyrene | 10 | CHCl3/iPrOH | 95 | 95:5 | 99 (syn) | |
| Isobutanal | trans-β-Nitrostyrene | 5 | Toluene | 98 | >99:1 | 98 (syn) | |
| Cyclohexanone | Nitromethane | 10 | aprotic | 85 | 90:10 | 92 (anti) | |
| Propanal | 1-Nitrocyclohexene | 10 | Dioxane | 88 | 93:7 | 95 (syn) |
Experimental Protocol: Asymmetric Conjugate Addition of Propanal to trans-β-Nitrostyrene
Materials:
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H-Pro-Pro-Asp-NH2
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Propanal
-
trans-β-Nitrostyrene
-
Chloroform/Isopropanol (9:1 v/v)
-
Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
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To a solution of H-Pro-Pro-Asp-NH2 (0.05 mmol) in a mixture of chloroform and isopropanol (1.0 mL) is added propanal (2.0 mmol).
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trans-β-Nitrostyrene (0.5 mmol) is then added, and the mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio and enantiomeric excess of the product are determined by chiral HPLC analysis.
Conclusion
H-Pro-Pro-Asp-NH2 is a powerful and versatile tripeptide organocatalyst with significant applications in asymmetric synthesis. Its straightforward synthesis via SPPS, high catalytic activity, and excellent stereoselectivity make it an attractive tool for the synthesis of complex chiral molecules. The enamine-based catalytic mechanism is well-understood, providing a rational basis for its application and further development. This technical guide provides researchers, scientists, and drug development professionals with the essential information to synthesize, understand, and effectively utilize H-Pro-Pro-Asp-NH2 in their synthetic endeavors. The detailed protocols and compiled data serve as a practical resource for the implementation of this catalyst in the laboratory.
